![molecular formula C14H11Cl3N4O2 B5607955 4-amino-3,5,6-trichloro-N'-(4-methoxybenzylidene)-2-pyridinecarbohydrazide](/img/structure/B5607955.png)
4-amino-3,5,6-trichloro-N'-(4-methoxybenzylidene)-2-pyridinecarbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to "4-amino-3,5,6-trichloro-N'-(4-methoxybenzylidene)-2-pyridinecarbohydrazide" involves multiple steps, starting from base compounds and proceeding through reactions like condensation with hydrazine hydrate, treatment with various aromatic aldehydes, and cyclization reactions. These processes yield compounds with potential anticancer activity against various cancer types (Bekircan et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the geometric configuration, dihedral angles, and intermolecular interactions, such as hydrogen bonds forming two-dimensional networks of molecules (Șahin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound include interactions with various reagents leading to the synthesis of novel derivatives with enhanced properties. These reactions are crucial for understanding the compound's reactivity and potential for modification (Alotaibi et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and stability, are critical for their potential application in drug design and other areas. Studies have detailed the crystallization conditions, unit cell dimensions, and molecular packing within the crystal lattice (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including the reactivity, stability, and interactions with biological targets, are essential for understanding the compound's potential applications. Spectral analysis and DFT calculations provide insights into the compound's electronic structure, charge distribution, and potential for hydrogen bonding, which are critical for its biological activity (Govindarasu et al., 2015).
properties
IUPAC Name |
4-amino-3,5,6-trichloro-N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N4O2/c1-23-8-4-2-7(3-5-8)6-19-21-14(22)12-9(15)11(18)10(16)13(17)20-12/h2-6H,1H3,(H2,18,20)(H,21,22)/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQSUKATPNFICY-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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